5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)-
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Overview
Description
5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol . It belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- typically involves the reaction of appropriate thiazole precursors with specific reagents under controlled conditions. One common method involves the alkylation of thiazole derivatives with alkyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Reduced thiazole derivatives
Substitution: Alkylated thiazole derivatives
Scientific Research Applications
5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to modulation of biological processes . For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Thiazoleethanol, 4-methyl-: Similar structure but with different substituents.
2-Methyl-4-(1-methylethyl)-5-thiazolemethanol: Isomeric compound with similar molecular formula.
Uniqueness
5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- is unique due to its specific substituents on the thiazole ring, which confer distinct chemical and biological properties. Its combination of a hydroxyl group and isopropyl substituent makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
354587-67-0 |
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Molecular Formula |
C8H13NOS |
Molecular Weight |
171.26 g/mol |
IUPAC Name |
(2-methyl-4-propan-2-yl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C8H13NOS/c1-5(2)8-7(4-10)11-6(3)9-8/h5,10H,4H2,1-3H3 |
InChI Key |
MLKILANAJYQCEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CO)C(C)C |
Origin of Product |
United States |
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